2-(Bromomethyl)-1H-imidazole

Description

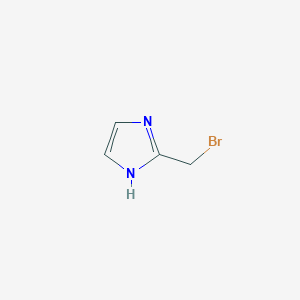

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIPWQWATHJTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619557 | |

| Record name | 2-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735273-40-2 | |

| Record name | 2-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 1h Imidazole and Its Analogues

Direct Bromination Strategies

Direct bromination methods involve the introduction of a bromine atom onto a pre-existing imidazole (B134444) derivative, typically at the methyl group of a 2-methylimidazole (B133640) precursor. These strategies can be further classified into electrophilic and radical bromination techniques.

Electrophilic Bromination of Imidazole Derivatives

Electrophilic bromination of the imidazole ring itself is a well-established reaction. Imidazole reacts readily with bromine in aqueous solution or organic solvents, leading to polybromination at available positions to yield products like 2,4,5-tribromoimidazole. slideshare.net However, the direct electrophilic bromination of a methyl group at the 2-position of the imidazole ring to form a bromomethyl group is less straightforward and often requires specific reagents and conditions to avoid ring bromination. The reactivity of the imidazole nucleus towards electrophiles can sometimes lead to undesired side reactions. slideshare.net

Recent computational studies have also begun to challenge the classical understanding of electrophilic aromatic bromination, suggesting that the reaction may proceed through an addition-elimination pathway rather than the traditionally accepted mechanism. chemistryworld.com This evolving understanding could pave the way for the development of more refined and selective bromination methods for imidazole derivatives.

Radical Bromination Techniques utilizing N-Bromosuccinimide (NBS) or Brominating Reagents

Radical bromination is a more common and effective method for the selective bromination of the methyl group at the 2-position of an imidazole ring. N-Bromosuccinimide (NBS) is the most frequently employed reagent for this transformation. youtube.comorganic-chemistry.org The reaction is typically initiated by light or a radical initiator and proceeds via a free radical mechanism. youtube.com This method is favored because it minimizes the competing electrophilic bromination of the imidazole ring, especially when the reaction is carried out in non-polar solvents. youtube.com

The use of NBS allows for a low concentration of bromine to be generated in situ, which favors the radical pathway over electrophilic addition. youtube.com This technique has been successfully applied to the synthesis of various brominated imidazole derivatives. For instance, the bromination of 2-methyl-4-nitro-1H-imidazole has been explored, although direct bromination of 2-nitroimidazole (B3424786) itself with NBS can lead to the formation of 4,5-dibromo-2-nitroimidazole. rsc.orgthieme-connect.de The choice of solvent and reaction conditions is crucial to direct the reaction towards the desired bromomethyl product. Water has been explored as an eco-friendly solvent for NBS-mediated reactions, leading to the in situ formation of α-bromoketones from ethylarenes, which can then be used to synthesize imidazoles. nih.gov

| Reagent | Substrate | Product | Conditions | Yield |

| NBS | 2-Methylimidazole | 2-(Bromomethyl)-1H-imidazole | Radical initiator, non-polar solvent | Varies |

| NBS | 2-Methyl-4-nitro-1H-imidazole | 2-(Bromomethyl)-4-nitro-1H-imidazole | Varies | Varies |

| Bromine | Imidazole | 2,4,5-Tribromoimidazole | Aqueous or organic solvent | High |

Precursor-Based Synthesis

An alternative to direct bromination involves the synthesis of the imidazole ring with the bromomethyl group already incorporated or the modification of a functional group on a pre-formed imidazole ring.

Approaches from Substituted Imidazoles

This approach involves starting with an imidazole derivative that already possesses a functional group at the 2-position, which can be readily converted to a bromomethyl group. For example, 2-(hydroxymethyl)-1H-imidazole can be treated with a brominating agent like phosphorus tribromide or hydrobromic acid to yield this compound. This method offers a high degree of control and can be advantageous when direct bromination of the corresponding 2-methylimidazole is problematic due to side reactions or low yields. The synthesis of various 1-substituted imidazoles often proceeds through the reaction of the imidazole anion with an appropriate electrophile. researchgate.net

Preparation via Imidazole Ring Formation and Subsequent Bromomethylation

In this strategy, the imidazole ring is constructed from acyclic precursors, and the bromomethyl group is introduced in a subsequent step. There are numerous methods for the synthesis of the imidazole ring itself, such as the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. researchgate.net Once the 2-methylimidazole is formed, it can be subjected to radical bromination as described in section 2.1.2. This multi-step approach allows for the synthesis of a wide variety of substituted 2-(bromomethyl)-1H-imidazoles by varying the starting materials for the ring formation. The conversion of oxazoles into imidazoles also presents a potential pathway for accessing N-functionalized imidazoles. rsc.org

Synthesis of 2-(Bromomethyl)-1H-benzimidazole from o-phenylenediamine (B120857) and bromoacetic acid

A common and direct method for the synthesis of 2-(bromomethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with bromoacetic acid. researchgate.net This reaction is a variation of the Phillips benzimidazole (B57391) synthesis. banglajol.infoorganic-chemistry.orgresearchgate.net The reaction is typically carried out by heating the two reactants in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid. banglajol.infoorganic-chemistry.org The o-phenylenediamine first reacts with the carboxylic acid to form a mono-acyl derivative, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

The general reaction is as follows:

o-phenylenediamine + Bromoacetic acid → 2-(Bromomethyl)-1H-benzimidazole

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. It provides a direct route to the desired product without the need for a separate bromination step.

| Starting Materials | Product | Method |

| o-phenylenediamine, Bromoacetic acid | 2-(Bromomethyl)-1H-benzimidazole | Condensation |

| 2-(Hydroxymethyl)-1H-imidazole | This compound | Bromination of alcohol |

| 1,2-Dicarbonyl, Aldehyde, Ammonia | 2-Methylimidazole | Debus Synthesis |

Advanced Synthetic Protocols

Modern synthetic chemistry has seen a shift towards more efficient, rapid, and environmentally benign methodologies. Microwave-assisted synthesis, mechanochemistry, and stereoselective approaches represent the forefront of these advancements in the context of imidazole chemistry.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. derpharmachemica.comorientjchem.org This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating. derpharmachemica.com

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the principles of microwave-assisted synthesis of other substituted imidazoles can be applied. For example, microwave heating can be utilized to facilitate the cyclization and condensation steps in the formation of the imidazole ring, from which this compound can be subsequently derived. Furthermore, microwave energy can be effectively used in C-N coupling reactions, which are fundamental to the formation of fused imidazole scaffolds. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Aryl Imidazoles

| Entry | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |

|---|---|---|---|---|

| 1 | 8-10 hours | 60-70% | 8-10 minutes | 80-90% |

Data compiled from studies on multicomponent synthesis of aryl imidazoles. niscpr.res.in

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. beilstein-journals.orgucl.ac.uk Reactions are typically carried out in a ball mill, where the mechanical energy from grinding and milling provides the activation energy for the chemical transformation. beilstein-journals.org

This technique has been successfully applied to the N-alkylation of various nitrogen-containing heterocycles, including imidazoles. beilstein-journals.orgnih.gov The mechanochemical N-alkylation of imides, for example, has been shown to proceed in good yields under solvent-free conditions, demonstrating the potential of this method for similar transformations with imidazoles. beilstein-journals.orgnih.gov The synthesis of imidazole N-oxides has also been achieved using a ball-milling mechanochemical method, which in some cases, provides higher yields compared to standard solution-based protocols. mdpi.com

The formation of imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes and other functional materials, can also be efficiently achieved through mechanochemical means. The solid-state reaction between an N-substituted imidazole and an alkyl halide in a ball mill can lead to the corresponding imidazolium salt, often with reduced reaction times and avoidance of bulk solvents. researchgate.net This approach is particularly advantageous as it can circumvent solubility issues and simplify product isolation. beilstein-journals.org

Table 2: Mechanochemical N-Alkylation of Imides with 1,3-dibromopropane

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| K₂CO₃ | 1 | 85 |

| Cs₂CO₃ | 1 | 78 |

| Na₂CO₃ | 1 | 65 |

Data from a study on the mechanochemical N-alkylation of imides, demonstrating the feasibility of such reactions under solvent-free conditions. beilstein-journals.org

The development of stereoselective methods for the synthesis of chiral imidazole-containing molecules is of great interest, particularly for applications in medicinal chemistry and catalysis. While the direct enantioselective synthesis of this compound is not the primary focus of the available literature, significant progress has been made in the stereoselective functionalization of analogous imidazole systems.

One area of advancement is the enantioselective functionalization at the C2-position of benzimidazoles, which are structurally related to imidazoles. A copper-hydride catalyzed method has been developed for the C2-allylation of N-pivaloyloxylbenzimidazoles using 1,3-dienes as pronucleophiles. This approach allows for the formation of C2-allylated products with high enantioselectivity. nih.gov Although this method applies to benzimidazoles, it highlights a strategy for achieving stereocontrol at the C2-position which could potentially be adapted for other imidazole derivatives.

Another significant area of research is the synthesis of axially chiral imidazoles. These molecules possess chirality due to restricted rotation around a C-N or C-C bond. Catalytic enantioselective methods, such as cation-directed desymmetrization, have been developed to access these complex structures with high enantiomeric excess. nih.gov These advanced strategies, while focused on a specific type of stereoisomerism, showcase the potential for precise enantioselective control in the synthesis of imidazole-based compounds.

Synthesis of Related Bromomethyl Imidazole Derivatives

The N-methylation of this compound yields 2-(bromomethyl)-1-methyl-1H-imidazole, a key intermediate for further synthetic transformations. The synthesis of this compound can be achieved through various alkylation strategies. A common approach involves the reaction of 2-(hydroxymethyl)-1-methyl-1H-imidazole with a brominating agent.

Alternatively, direct methylation of a pre-brominated imidazole can be employed. For instance, the methylation of 5-bromo-2-methyl-1H-imidazole can lead to a mixture of regioisomers, including 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de The separation of these isomers can be challenging, highlighting the importance of regioselective synthesis methods. thieme-connect.de

The hydrobromide salt of 2-(bromomethyl)-1-methyl-1H-imidazole is often the form in which this compound is isolated and stored, as it can be more stable and easier to handle than the free base.

The synthesis of 2-(bromomethyl)-5-methyl-1H-imidazole hydrobromide involves the introduction of a bromomethyl group at the 2-position of a 5-methylimidazole precursor. A plausible synthetic route could involve the radical bromination of 2,5-dimethyl-1H-imidazole using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The selectivity of bromination at the 2-methyl group over the 5-methyl group would be a critical factor in such a synthesis. Following the bromination, treatment with hydrobromic acid would yield the desired hydrobromide salt.

Tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

The synthesis of tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is typically achieved through a two-step process commencing with the readily available 2-methylbenzimidazole (B154957). The initial step involves the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the methyl group.

The protection of 2-methylbenzimidazole is carried out by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base such as triethylamine (B128534) (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at room temperature. The Boc group serves to protect the N-H proton of the imidazole ring, preventing it from interfering in the subsequent bromination step.

Following the successful protection of the benzimidazole, the resulting N-Boc-2-methylbenzimidazole is subjected to a radical bromination reaction. This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, often a non-polar one like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. The reaction selectively brominates the methyl group at the 2-position of the benzimidazole ring to yield the desired product, tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.

Table 1: Synthesis of Tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1. Boc Protection | 2-Methylbenzimidazole | Di-tert-butyl dicarbonate, Triethylamine, DMAP (cat.) | Dichloromethane | Room Temperature | Tert-butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate |

| 2. Bromination | Tert-butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate | N-Bromosuccinimide, Radical Initiator (e.g., AIBN) | Carbon Tetrachloride | Reflux | Tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate |

This compound hydrobromide

The synthesis of this compound hydrobromide can be approached via the bromination of a suitable precursor, such as 2-(hydroxymethyl)-1H-imidazole. This method involves the conversion of the hydroxyl group to a bromide, followed by protonation to form the hydrobromide salt.

The initial step is the preparation of 2-(hydroxymethyl)-1H-imidazole. While various methods exist for the synthesis of substituted imidazoles, a common route to this intermediate involves the reaction of 1,2-diaminoethane with glyoxylic acid, followed by cyclization.

Once 2-(hydroxymethyl)-1H-imidazole is obtained, the hydroxyl group can be converted to a bromide using a variety of brominating agents. A common and effective method is the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is typically carried out in an inert solvent at reduced temperatures. Alternatively, treatment with a concentrated aqueous solution of hydrobromic acid at elevated temperatures can also effect the transformation.

After the bromination is complete, the reaction mixture is worked up to isolate the this compound. To obtain the hydrobromide salt, the free base is then treated with a solution of hydrogen bromide in a suitable solvent, such as diethyl ether or ethanol. This results in the precipitation of this compound hydrobromide, which can then be collected by filtration and dried.

Table 2: Synthesis of this compound hydrobromide

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Synthesis of Precursor | e.g., 1,2-Diaminoethane, Glyoxylic acid | - | Cyclization | 2-(Hydroxymethyl)-1H-imidazole |

| 2. Bromination | 2-(Hydroxymethyl)-1H-imidazole | Phosphorus tribromide or Hydrobromic acid | Controlled temperature | This compound |

| 3. Salt Formation | This compound | Hydrogen bromide | Anhydrous solvent | This compound hydrobromide |

Synthesis of 2-(bromomethyl)-9,10-anthraquinone

The synthesis of 2-(bromomethyl)-9,10-anthraquinone is achieved through the selective side-chain bromination of 2-methyl-9,10-anthraquinone. This reaction is a free radical substitution that targets the benzylic protons of the methyl group.

The starting material, 2-methyl-9,10-anthraquinone, can be prepared through various methods, including the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride, followed by cyclization.

The bromination of the methyl group is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, and requires a radical initiator. Common initiators for this type of reaction include benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction mixture is usually heated to reflux to facilitate the homolytic cleavage of the initiator and initiate the radical chain reaction.

A critical aspect of this synthesis is to control the reaction conditions to avoid side reactions, such as the formation of the dibrominated product or bromination of the aromatic rings. It has been noted that conducting the reaction in the dark can help to suppress the formation of byproducts that may arise from light-mediated processes. google.com Upon completion of the reaction, the succinimide (B58015) byproduct is filtered off, and the desired 2-(bromomethyl)-9,10-anthraquinone is isolated from the filtrate after removal of the solvent and purification, typically by recrystallization.

Table 3: Synthesis of 2-(bromomethyl)-9,10-anthraquinone

| Reactant | Reagent | Initiator | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 2-Methyl-9,10-anthraquinone | N-Bromosuccinimide (NBS) | Benzoyl peroxide or AIBN | Carbon Tetrachloride | Reflux, Dark | 2-(bromomethyl)-9,10-anthraquinone |

Reactivity and Reaction Mechanisms of 2 Bromomethyl 1h Imidazole

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(bromomethyl)-1H-imidazole involves nucleophilic substitution at the methylene (B1212753) carbon. The bromine atom is readily displaced by a wide range of nucleophiles, facilitating the formation of new carbon-heteroatom bonds.

Substitution with Amines, Thiols, and Alkoxides

This compound readily reacts with various nucleophiles such as amines, thiols, and alkoxides. The bromomethyl group serves as an electrophilic site, allowing for the substitution of the bromide ion.

Amines: Primary and secondary amines can displace the bromide to form the corresponding (1H-imidazol-2-yl)methanamine derivatives. These reactions typically proceed under mild conditions and are fundamental in constructing larger molecules containing the imidazole (B134444) moiety.

Thiols: Thiols and thiolate anions are excellent nucleophiles for this reaction. For instance, this compound hydrobromide is used to synthesize various 2-(((1H-imidazol-2-yl)methyl)thio)pyridine derivatives by reacting it with the corresponding sulfanyl-substituted pyridines. researchgate.net These reactions are typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) under mild alkaline conditions. researchgate.net

Alkoxides: While specific examples with simple alkoxides are not extensively detailed in the reviewed literature, the principles of nucleophilic substitution suggest that alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) would react to form 2-(alkoxymethyl)-1H-imidazole ethers. This reaction would follow a standard SN2 mechanism.

Formation of Imidazole Derivatives through C-N and C-S bond formation

The nucleophilic substitution reactions of this compound are a cornerstone for synthesizing a diverse array of imidazole derivatives through the formation of new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.

The reaction with sulfanyl-substituted heterocyclic compounds is a well-documented method for C-S bond formation. A variety of substituted pyridine- and pyrimidine-thiones react with this compound hydrobromide to yield biologically relevant adenosine (B11128) receptor ligands. researchgate.net The reaction is generally performed in anhydrous DMF with a mild base like sodium bicarbonate to neutralize the hydrobromide salt and facilitate the nucleophilic attack by the sulfur atom. researchgate.net

Similarly, C-N bonds are formed when this compound is treated with amine nucleophiles. This allows for the tethering of the imidazol-2-ylmethyl group to other heterocyclic or aliphatic scaffolds, creating complex structures with potential pharmacological applications. researchgate.net

Table 1: Examples of C-S Bond Formation via Nucleophilic Substitution

| Nucleophile (Reactant) | Product | Reaction Conditions |

| 6-Amino-4-(4-methoxyphenyl)-3,5-dicyano-pyridine-2-thione | 2-(((6-Amino-4-(4-methoxyphenyl)-3,5-dicyanopyridin-2-yl)thio)methyl)-1H-imidazole | Anhydrous DMF, mild base |

| 6-Amino-4-(furan-2-yl)-3,5-dicyano-pyridine-2-thione | 2-(((6-Amino-4-(furan-2-yl)-3,5-dicyanopyridin-2-yl)thio)methyl)-1H-imidazole | Anhydrous DMF, mild base |

| 4-Amino-6-(phenylamino)-5-cyano-pyrimidine-2-thione | 2-(((4-Amino-6-(phenylamino)-5-cyanopyrimidin-2-yl)thio)methyl)-1H-imidazole | Anhydrous DMF, mild base |

Reactions with Thio- and Seleno-containing Nucleophiles

The reactivity of this compound extends to a range of sulfur and selenium-containing nucleophiles. As established, thiols and thiones are highly effective reactants. researchgate.net

While direct studies on the reaction of this compound with selenium nucleophiles are limited, the reactivity of the analogous compound 2-(bromomethyl)-1,3-thiaselenole provides significant insight. researchgate.net Reactions of this selenium-containing analogue with nucleophiles like 1-methyl-1H-imidazole-2-thiol proceed via the formation of a seleniranium intermediate. researchgate.net This suggests that this compound would likely react with selenium nucleophiles (e.g., selenols or their conjugate bases) in a similar fashion, leading to the formation of C-Se bonds and producing selenoether derivatives of imidazole.

Regioselective Reactions and Rearrangements

Regioselectivity can be a critical factor in the reactions of imidazole derivatives. In the case of this compound, reactions typically occur regioselectively at the exocyclic methylene carbon, as it is the most electrophilic site activated by the leaving group.

Although rearrangements are not commonly reported for this compound itself, studies on the closely related 2-(bromomethyl)-1,3-thiaselenole reveal that such transformations are possible under certain conditions. researchgate.net The reactions of this compound with various thio- and seleno-containing nucleophiles can be accompanied by complex rearrangements involving ring expansion and contraction. researchgate.net For example, its reaction with 1-methyl-1H-imidazole-2-thiol leads to a product with an expanded 2,3-dihydro-1,4-thiaselenin ring. researchgate.net These rearrangements are often driven by the formation of stable intermediates, such as a seleniranium cation, which can undergo nucleophilic attack at different positions, leading to rearranged products. researchgate.net This suggests that under specific conditions, reactions involving this compound could potentially lead to rearranged heterocyclic systems.

Alkylation Reactions

This compound is a potent alkylating agent, capable of introducing the (1H-imidazol-2-yl)methyl group onto various substrates. This reactivity is central to its utility in organic synthesis.

Alkylation of Imidazoles and Aromatic Systems

The term "alkylation" in this context refers to the use of this compound to add an alkyl group (the (1H-imidazol-2-yl)methyl group) to a substrate molecule.

Alkylation of Aromatic Systems: this compound can alkylate other aromatic systems, particularly those containing nucleophilic heteroatoms. As detailed in section 3.1.2, it effectively S-alkylates the sulfur atom in sulfanyl-substituted pyridine (B92270) rings. researchgate.net This reaction is a targeted alkylation of a specific atom within the aromatic system.

Alkylation of Imidazoles: While the self-alkylation of this compound is possible, it is more synthetically useful for the N-alkylation of other imidazole molecules. The nitrogen atoms of the imidazole ring are nucleophilic and can attack the electrophilic methylene carbon of this compound. This reaction, typically carried out in the presence of a base, would result in the formation of di-imidazolyl methane (B114726) structures, linking two imidazole rings. The regioselectivity of this alkylation (attack at N-1 vs. N-3) would depend on the substituents present on the imidazole substrate.

Formation of Imidazolium (B1220033) Salts

The formation of imidazolium salts from this compound is a characteristic reaction that highlights the nucleophilicity of the imidazole ring. This reaction typically proceeds through a quaternization process, which follows an SN2 mechanism. In this reaction, the nitrogen atom of an N-alkylimidazole acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. nih.gov

The synthesis of various unsymmetrical imidazolium salts has been reported through the reaction of N-substituted imidazoles with different alkyl halides. nih.gov For instance, heating a mixture of 1-(4-acetylphenyl)imidazole with 2-morpholinoethyl chloride hydrochloride in acetonitrile (B52724) at 80°C for 24 hours results in the precipitation of the corresponding imidazolium salt. nih.gov Similarly, precursor imidazolium salts for N-heterocyclic carbenes have been prepared by the coupling reaction of 1-phenyl-1H-imidazole with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in acetonitrile at 100°C. orientjchem.org

The general mechanism for the formation of imidazolium salts involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkylating agent, in this case, the bromomethyl group of another molecule or a different alkyl halide. The rate of this SN2 reaction is influenced by both the nucleophilicity of the N-alkylimidazole and the nature of the alkyl halide. nih.gov The resulting products are ionic compounds with a positively charged imidazolium ring and a counter-anion.

Table 1: Examples of Imidazolium Salt Formation Reactions

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-(4-acetylphenyl)imidazole and 2-morpholinoethyl chloride hydrochloride | Acetonitrile, 80°C, 24h | 1-(4-acetylphenyl)-3-(2-morpholino)ethylimidazolium chloride hydrochloride | nih.gov |

| 1-phenyl-1H-imidazole and 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Acetonitrile, 100°C, 12h | 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | orientjchem.org |

Alkylating Agent Properties and Covalent Modifications

The bromomethyl group in this compound imparts significant alkylating agent properties to the molecule. Alkylating agents are compounds that can introduce an alkyl group to a nucleophilic site in another molecule. This reactivity makes this compound a potential tool for the covalent modification of biomolecules, such as proteins.

Covalent modification of proteins is a strategy employed to study protein function and to develop therapeutic agents. escholarship.org This process involves the formation of a stable covalent bond between a small molecule and a specific amino acid residue on the protein surface. The nucleophilic side chains of amino acids like cysteine, lysine, histidine, and tyrosine are common targets for alkylating agents.

While direct studies on the covalent modification of proteins by this compound are not extensively documented, its reactivity can be inferred from its chemical structure. The electron-deficient carbon of the bromomethyl group is susceptible to nucleophilic attack by the thiol group of cysteine, the amino group of lysine, or the imidazole ring of histidine. This would result in the formation of a stable thioether, amine, or a quaternary imidazolium linkage, respectively. The specificity of such modifications can be influenced by the local environment of the amino acid residue within the protein structure.

The development of small-molecule inhibitors and stabilizers of protein-protein interactions often utilizes covalent strategies to achieve desired selectivity and duration of action. escholarship.org The targeted covalent modification of specific amino acid residues has emerged as a promising approach in this field.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The potential for this compound to participate in such reactions, particularly Diels-Alder reactions, is an area of synthetic interest.

The intramolecular Diels-Alder (IMDA) reaction is a versatile method for the synthesis of complex polycyclic systems. masterorganicchemistry.com A plausible, though not yet experimentally demonstrated, pathway for this compound to undergo such a reaction would be through the in-situ generation of an imidazole o-quinodimethane intermediate. This highly reactive species could then undergo a [4+2] cycloaddition with a dienophile.

The generation of o-quinodimethanes from suitable precursors is a well-established strategy. For instance, thermolysis of pyrazolo-fused 3-sulfolenes has been shown to provide the corresponding pyrazolo-o-quinodimethanes, which then undergo intramolecular Diels-Alder reactions to form tricyclic pyrazoles. nih.gov A similar approach could be envisioned for imidazole derivatives.

There are two main types of intramolecular Diels-Alder reactions, Type 1 and Type 2, which differ in the attachment point of the tether connecting the diene and dienophile. masterorganicchemistry.com The Type 2 IMDA reaction, where the tether is attached to the 2-position of the diene, leads to the formation of bridged bicyclic products and has been utilized in the synthesis of complex natural products. nih.gov

For this compound to participate in such a reaction, it would first need to be functionalized with a dienophile-containing tether at one of the ring nitrogens. Subsequent elimination of HBr could then generate the transient imidazole o-quinodimethane, which would rapidly cyclize. The feasibility and stereochemical outcome of such a reaction would depend on the nature and length of the tether.

Oxidation and Reduction Processes

The imidazole ring and the bromomethyl group of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

The oxidation of the imidazole ring in this compound can lead to the formation of imidazole N-oxides. Imidazole N-oxides are valuable synthetic intermediates that can undergo a range of transformations, including cycloaddition reactions and nucleophilic substitutions. researchgate.net

The synthesis of imidazole N-oxides can be achieved through various methods. One common approach involves the reaction of an α-hydroxyiminoketone with a formaldimine in glacial acetic acid. mdpi.com While this method describes the formation of the imidazole ring itself, the N-oxidation of a pre-formed imidazole can also be accomplished using various oxidizing agents.

The presence of the N-oxide functionality activates the C2 and C4 positions of the imidazole ring towards formal cross-coupling reactions. mdpi.com Furthermore, 2-unsubstituted imidazole N-oxides can react with various reagents to introduce substituents at the 2-position. For example, treatment with trimethylsilanecarbonitrile can introduce a cyano group.

The bromomethyl group of this compound can be reduced to a methyl group. This transformation can be useful for removing the reactive alkylating site after it has served its synthetic purpose or for the synthesis of 2-methylimidazole (B133640) derivatives.

The reduction of alkyl halides can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation, metal-hydride reagents such as lithium aluminum hydride or sodium borohydride, and dissolving metal reductions.

In the context of imidazole derivatives, the reduction of di-N-substituted imidazolium salts to imidazolines has been reported using sodium borohydride. stackexchange.com It is important to note that under certain conditions, particularly in protic solvents, the reduction of imidazolium ions can lead to ring-opening to form diamines. stackexchange.com Therefore, the choice of reducing agent and reaction conditions is crucial to achieve the desired selective reduction of the bromomethyl group without affecting the imidazole ring.

Mechanistic Investigations of this compound

The reactivity of this compound is fundamentally governed by the presence of a reactive bromomethyl group attached to the imidazole ring. This arrangement makes the compound susceptible to nucleophilic substitution reactions, which are central to its chemical behavior. Mechanistic investigations, combining experimental studies and computational modeling, have provided insights into the pathways, intermediates, and energetic profiles of these transformations.

Studies on Reaction Pathways and Intermediates

The primary reaction pathway for this compound involves nucleophilic substitution, predominantly following a bimolecular (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond.

The key features of the SN2 pathway for this compound include:

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the bromine atom (the leaving group).

Transition State: A high-energy, transient species is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion.

Inversion of Stereochemistry: If the carbon atom were a chiral center, the reaction would proceed with an inversion of its configuration.

While the SN2 mechanism is dominant, the reaction pathways can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in reactions with certain nucleophiles, the initial product may undergo further transformations.

In a study of a related compound, 1-benzyl-5-bromo-4-nitroimidazole, nucleophilic substitution resulted in the displacement of the 5-bromine atom. When the product of this reaction with ethyl 2-mercaptoacetate was in the presence of a base in ethanol, it underwent cyclization to form a tricyclic imidazolo[5,1-b]thiazine derivative rsc.org. While this reaction occurs on the imidazole ring itself rather than a bromomethyl group, it illustrates the potential for subsequent intramolecular reactions following an initial nucleophilic substitution.

Intermediates in the reactions of this compound are typically transient and not readily isolated. The transition state of the SN2 reaction is the most critical intermediate species, dictating the stereochemistry and kinetics of the reaction.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of imidazole derivatives at a molecular level. While specific computational studies on this compound are not widely available, research on analogous systems provides a framework for understanding its reactivity.

For example, a computational study on the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanones has been conducted using DFT at the B3LYP level of theory with various basis sets. Such studies typically involve:

Geometry Optimization: Determining the lowest energy structures of reactants, transition states, and products.

Vibrational Analysis: Confirming that optimized structures correspond to energy minima (reactants and products) or first-order saddle points (transition states).

Single Point Energy (SPE) Calculations: Obtaining more accurate electronic energies for the optimized geometries.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic aspects of the reaction. The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is crucial in determining the reactivity.

Molecular Electrostatic Potential (MEP) Maps: Visualizing the charge distribution on the molecules to identify electrophilic and nucleophilic sites.

These computational approaches allow for the determination of activation energies and reaction energies, providing a quantitative picture of the reaction profile. They can also be used to predict other properties such as NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Kinetic and Thermodynamic Aspects of Reactivity

The rate of an SN2 reaction is influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Leaving Group Ability: The bromide ion is a good leaving group, which facilitates the reaction.

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents can solvate the nucleophile through hydrogen bonding, which decreases its reactivity and slows down the reaction rate. openstax.org

Steric Hindrance: The bromomethyl group is sterically unhindered (a primary halide), which allows for easy access by the nucleophile to the reaction center, favoring the SN2 mechanism. openstax.org

While specific experimental kinetic and thermodynamic data for this compound are not readily found in the literature, data from analogous SN2 reactions can provide representative values. For example, a computational study of the SN2 reaction between methyl bromide and cyanide ion predicted an activation barrier of approximately 10.6 kcal/mol (45 kJ/mol) and an exothermic reaction enthalpy of about -42.5 kcal/mol (-178 kJ/mol) oregonstate.edu. These values are illustrative of the energetic landscape of a typical SN2 reaction involving a brominated methyl group.

The table below summarizes the general kinetic and thermodynamic characteristics of SN2 reactions applicable to this compound.

| Parameter | Description | Typical Value/Observation |

| Rate Law | Rate = k[Substrate][Nucleophile] | Second-order overall |

| Activation Energy (ΔG‡) | Energy barrier for the reaction. | Relatively low for primary halides. |

| Enthalpy of Reaction (ΔH) | Heat change during the reaction. | Often exothermic for strong nucleophiles. |

| Solvent Effects | Influence of the solvent on the reaction rate. | Faster in polar aprotic solvents. |

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Organic Synthesis

The utility of 2-(Bromomethyl)-1H-imidazole as a foundational component in synthetic chemistry is well-established. The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of the bromomethyl group provides a convenient handle for chemists to introduce this important heterocyclic motif into larger, more complex structures.

Synthesis of Complex Heterocyclic Compounds

This compound is an excellent electrophile for alkylation reactions, particularly for creating new carbon-nitrogen and carbon-sulfur bonds. This reactivity is harnessed to construct larger, more intricate heterocyclic systems. For instance, it can react with various nucleophiles, such as amines and thiols, which may be part of other heterocyclic rings. This linking capability allows for the assembly of bi-heterocyclic and poly-heterocyclic structures, which are often explored for novel pharmacological properties. The reaction typically proceeds via nucleophilic substitution, where the nucleophile displaces the bromide ion, effectively tethering the imidazole-methyl group to the target molecule. This strategy is a key step in building libraries of diverse heterocyclic compounds for screening in drug discovery programs.

Precursors for Bioactive Molecules

The imidazole nucleus is a core component of many biologically active compounds. researchgate.net Its derivatives are known to exhibit a wide array of pharmacological effects, including antifungal, anti-inflammatory, and anticancer activities. researchgate.net this compound serves as a key starting material for synthesizing these bioactive molecules. By reacting it with other complex molecules, medicinal chemists can create novel derivatives and explore their structure-activity relationships. For example, new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their potent antifungal activity against various Candida species. researchgate.netnih.gov This highlights the role of the imidazole scaffold in the development of new therapeutic agents.

Intermediate in Pharmaceutical and Agrochemical Production

Beyond its role in exploratory research, the imidazole framework is integral to numerous established pharmaceuticals and agrochemicals. researchgate.net The synthesis of these commercial products often involves multi-step processes where imidazole derivatives serve as key intermediates. While specific industrial processes are often proprietary, the fundamental reactions involving compounds like this compound—such as alkylation to build up a larger molecular framework—are representative of the synthetic strategies employed. Its utility in creating carbon-nitrogen bonds makes it a valuable intermediate for constructing the core structures of various active pharmaceutical ingredients (APIs) and pesticides.

Development of New Synthetic Methodologies

The predictable yet potent reactivity of this compound has also led to its use in the development of novel synthetic methods. Organic chemists are continually seeking more efficient, selective, and environmentally friendly ways to construct molecules. rsc.orgnih.gov The reactions of this compound can serve as a model system for developing new coupling strategies or for exploring the scope of new catalysts. For example, developing a new catalytic system for N-alkylation could use the reaction between this compound and a model amine to test the catalyst's efficiency and substrate scope under various conditions. While specific methodologies developed solely around this compound are highly specialized, its role as a reactive building block contributes to the broader advancement of synthetic organic chemistry. rsc.org

Catalytic Applications

One of the most significant and rapidly evolving applications of imidazole derivatives is in the field of catalysis, particularly through the formation of N-Heterocyclic Carbenes (NHCs).

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a revolutionary class of ligands for transition metal catalysis, often serving as a superior alternative to traditional phosphine ligands. magtech.com.cnscripps.edu NHCs form highly stable bonds with metal centers and their electronic and steric properties can be easily tuned, allowing for precise control over catalytic activity and selectivity. magtech.com.cnnih.gov

This compound is a crucial precursor for a specific type of NHC ligand. The synthesis begins with the alkylation of a substituted imidazole or a similar nitrogen heterocycle using this compound. This reaction forms an imidazolium (B1220033) salt, which is the direct precursor to the NHC. magtech.com.cn The subsequent deprotonation of this salt at the C2 position of the newly formed imidazolium ring with a strong base generates the free carbene, which can then be coordinated to a metal center. beilstein-journals.orgnih.gov These NHC-metal complexes are powerful catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. scripps.edu

Table 1: Synthesis Pathway to NHC Ligands from this compound

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Alkylation | This compound + N-Substituted Imidazole | Imidazolium Salt | The bromomethyl group reacts with the nitrogen of a second imidazole ring to form a C-N bond, creating a cationic imidazolium salt. |

| 2. Deprotonation | Imidazolium Salt + Strong Base (e.g., NaH, KOtBu) | N-Heterocyclic Carbene (NHC) | The base removes the acidic proton from the carbon atom situated between the two nitrogen atoms of the imidazolium ring, yielding the neutral NHC. |

| 3. Metalation | N-Heterocyclic Carbene + Metal Precursor (e.g., Pd(OAc)₂, RuCl₃) | NHC-Metal Complex | The highly reactive carbene coordinates to a transition metal, forming a stable complex that can be used as a catalyst. |

This role as a precursor to advanced catalytic ligands underscores the importance of this compound in modern synthetic chemistry, enabling the development of powerful tools for chemical manufacturing and innovation.

Role in Homogeneous and Heterogeneous Catalysis

The compound this compound serves as a valuable synthetic intermediate for the creation of ligands used in catalysis, particularly for N-heterocyclic carbenes (NHCs). NHCs have become a preferred class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties, which allow them to form highly stable bonds with transition metals. scripps.eduresearchgate.net The reactive bromomethyl group on the imidazole ring allows for straightforward alkylation reactions, a key step in the synthesis of imidazolium salts, which are the direct precursors to NHC ligands. researchgate.netbeilstein-journals.org

In homogeneous catalysis , NHC ligands derived from imidazole precursors are widely used to stabilize transition metal catalysts, such as those based on palladium, nickel, copper, and ruthenium. researchgate.netresearchgate.net These NHC-metal complexes are robust and highly efficient catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Notable applications include Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern organic synthesis. scripps.edunih.gov The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the imidazole ring, allowing for precise control over the catalyst's activity and selectivity. scripps.edu

In the realm of heterogeneous catalysis , the principles of using imidazole-based ligands are extended by immobilizing the NHC-metal complexes onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. This strategy addresses common drawbacks of homogeneous catalysis, such as catalyst decomposition and difficulty in recovery.

Mechanistic Insights into Catalytic Cycles

The catalytic efficacy of transition metal complexes bearing N-heterocyclic carbene ligands derived from precursors like this compound is well-understood through detailed mechanistic studies of catalytic cycles. A prime example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which illustrates the crucial role of the NHC ligand.

The generally accepted catalytic cycle involves a palladium(0)/palladium(II) pathway (Figure 1) and consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to the coordinatively unsaturated, monoligated Pd(0)-NHC active species. The strongly electron-donating NHC ligand stabilizes the low-valent Pd(0) center and facilitates the cleavage of the R-X bond, forming a square planar Pd(II) intermediate. nih.gov

Transmetalation : In this step, the organic group (R') from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide. This process is often facilitated by a base, which activates the organoboron species. youtube.com The NHC ligand remains coordinated to the palladium, ensuring the stability of the complex throughout this exchange.

Reductive Elimination : The final step is the reductive elimination of the two organic groups (R-R') from the Pd(II) center. This forms the desired carbon-carbon bond of the product molecule and regenerates the active Pd(0)-NHC catalyst, which can then re-enter the catalytic cycle. nih.gov

Medicinal Chemistry and Drug Discovery

Design of Novel Therapeutic Agents

The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. longdom.org Its unique chemical properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzymes, make it an attractive core for the design of novel therapeutic agents. longdom.orgmdpi.com The imidazole ring is a key component of the amino acid histidine and is found in vital biomolecules like purines, highlighting its biological significance. longdom.org

The design of new drugs often leverages the imidazole moiety to optimize pharmacokinetic properties, such as solubility and bioavailability. researchgate.net As a polar and ionizable aromatic compound, it can improve the drug-like characteristics of poorly soluble lead molecules. The versatility of the imidazole ring allows for substitution at multiple positions, enabling chemists to systematically modify a compound's structure to enhance its binding affinity for specific biological targets, such as enzymes or cellular receptors. longdom.org This targeted design approach has led to the development of imidazole-containing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net

Synthesis of Imidazole-Containing Drug Candidates

This compound is a versatile building block for the synthesis of more complex imidazole-containing drug candidates. The presence of the highly reactive bromomethyl group allows for its use as an electrophile in nucleophilic substitution reactions. This enables the straightforward introduction of the imidazole core into a larger molecular framework, a common strategy in pharmaceutical synthesis.

For example, the synthesis of various bioactive molecules involves the reaction of a haloalkyl-imidazole derivative with nucleophiles such as amines, thiols, or phenoxides to construct the desired scaffold. This approach has been utilized to synthesize potential antiprotozoal agents and other complex heterocyclic systems. researchgate.net The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide, a potential heme oxygenase-1 (HO-1) inhibitor, involves coupling an amine-containing imidazole derivative with a carboxylic acid, showcasing a similar synthetic logic where the imidazole moiety is tethered to another pharmacophore. nih.gov This modular approach allows for the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of new drug candidates.

Antimicrobial and Antifungal Properties of Derivatives

Imidazole derivatives are a cornerstone of antimicrobial and antifungal therapy. longdom.org The imidazole ring is the core structural feature of the widely used "azole" class of antifungal agents, which function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. longdom.org

Numerous studies have demonstrated the broad-spectrum activity of novel synthetic imidazole derivatives against various pathogens. Research has shown that different substitutions on the imidazole ring can lead to potent activity against both bacterial and fungal strains. For instance, certain 2,4,5-trisubstituted imidazoles have shown significant inhibitory effects. While some synthesized series of imidazole-based compounds showed no antibacterial activity, they displayed strong antifungal properties against species like Saccharomyces cerevisiae, Candida albicans, and Candida krusei.

| Compound Class | Tested Organisms | Activity Level | Reference |

| 2,4,5-Trisubstituted Imidazoles | S. cerevisiae, C. albicans, C. krusei | Strong antifungal activity (>80% growth inhibition) for specific derivatives. | |

| 1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | C. albicans, C. parapsilosis, C. krusei | Potent antifungal activity, with MIC values as low as 0.125 µg/mL for some derivatives. | longdom.org |

| Imidazole-Thiadiazole Hybrids | K. pneumoniae, E. coli | Moderate antibacterial activity with MIC values in the micromolar range. |

This table is for illustrative purposes and combines findings from multiple sources on imidazole derivatives.

Anticancer and Antitumor Activities of Derivatives

The imidazole scaffold is a prominent feature in a multitude of compounds developed for cancer therapy. researchgate.net These derivatives exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival (such as kinases and topoisomerases), disruption of microtubule dynamics, and induction of apoptosis.

Research has identified numerous imidazole-based compounds with significant cytotoxic effects against a wide range of human cancer cell lines. For example, certain 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have demonstrated notable anticancer potential. One such derivative was found to inhibit cell migration, induce cell cycle arrest in the G2/M phase, and promote cellular senescence in A549 lung cancer cells. Other studies have reported on imidazole derivatives that act as potent tubulin polymerization inhibitors or interfere with DNA topoisomerase I. The diversity of structures and mechanisms underscores the potential of the imidazole core in the development of novel oncology drugs.

| Derivative Type | Cancer Cell Line(s) | Mechanism/Activity | Reference |

| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine | A549 (Lung) | Induces cell cycle arrest (G2/M phase) and cellular senescence. | |

| 2-Aryl-4-benzoyl-imidazoles | Melanoma | Inhibit tubulin polymerization by interacting with the colchicine binding site. | |

| Imidazole-benzofuran hybrids | SMMC-7721, SW480, MCF-7, HL-60 | Potent cytotoxic activity, in some cases more active than cisplatin. | |

| N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | A549, HCT116, HepG2, PC-9, A375 | Excellent cancer inhibitory activity with IC50 values in the 4-17 µM range. |

This table presents a selection of findings on the anticancer activities of various imidazole derivatives.

Studies on Protein Interactions and Cellular Mechanisms

The specific interactions of this compound with proteins and its detailed cellular mechanisms are not extensively documented in publicly available research. However, based on its chemical structure, potential mechanisms can be inferred. The compound features a reactive bromomethyl group attached to an imidazole ring. This bromomethyl moiety is a potent alkylating agent, capable of reacting with nucleophilic residues in proteins, such as the thiol group of cysteine, the imidazole side chain of histidine, or the carboxylate groups of aspartate and glutamate.

This alkylating ability suggests that this compound could act as a covalent modifier of proteins. Such covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions. For instance, studies on other bioactive imidazole derivatives have shown their ability to interact with proteins like bovine serum albumin (BSA) nih.gov. The imidazole core itself can participate in hydrogen bonding and coordination with metal ions within protein active sites. While direct evidence is lacking for this compound, the combination of its alkylating potential and the inherent properties of the imidazole ring suggests it could be a tool for probing protein function and structure. The reaction between a protein and this compound would likely require the folded, native structure of the protein to facilitate the interaction nih.gov.

Impact on Cell Signaling Pathways and Gene Expression

Direct studies detailing the impact of this compound on specific cell signaling pathways and gene expression are limited. However, the general class of imidazole-containing compounds has been shown to influence various cellular processes. For example, certain pyrrole-imidazole polyamides are known to bind to specific DNA sequences and can regulate gene expression nih.gov. Other complex imidazole derivatives, such as imidazole-platinum(II) complexes, have been found to interfere with signaling pathways like NF-κB, which plays a crucial role in inflammation and cell survival mdpi.com.

Given its reactivity as an alkylating agent, this compound could potentially modulate signaling pathways by covalently modifying key protein components. Signaling proteins often rely on specific cysteine or histidine residues for their function (e.g., in phosphatases, kinases, or transcription factors). Alkylation of these residues could lead to either activation or inhibition of a signaling cascade. Such modifications can ultimately lead to changes in gene expression, potentially triggering cellular responses like apoptosis or cell cycle arrest mdpi.com. However, without specific experimental data on this compound, its precise effects on cell signaling and gene regulation remain speculative. Research on other epigenetic drugs has shown that modulating gene expression can be a powerful strategy in disease treatment, highlighting the potential of reactive small molecules to influence these pathways nih.gov.

Antiproliferative Investigations

While a variety of imidazole-based compounds have been investigated for their antiproliferative properties, specific studies focusing solely on this compound are not prominent in the literature. The imidazole scaffold is a common feature in many anticancer agents, and numerous derivatives have been synthesized and evaluated. For example, a series of 2-aryl-4-benzoyl-imidazoles were identified as potent antiproliferative agents against melanoma and prostate cancer cell lines nih.gov. These compounds were found to target tubulin polymerization, a critical process for cell division nih.gov.

Other research has explored different imidazole-containing structures, such as quinoline-triazole hybrids, which also demonstrated significant antiproliferative activity against various cancer cell lines by inhibiting multiple kinase targets mdpi.com. Furthermore, metal complexes incorporating imidazole ligands have been shown to induce cell death in breast cancer cells through mechanisms involving apoptosis and autophagy mdpi.com.

These findings collectively indicate that the imidazole core is a valuable pharmacophore in the design of anticancer drugs. Although direct antiproliferative data for this compound is scarce, its nature as a reactive alkylating agent suggests it could exhibit cytotoxic effects by indiscriminately modifying essential biomolecules, a mechanism shared by some traditional chemotherapeutic agents.

Derivatization in Analytical Chemistry

Derivatization for Enhanced Detection in Chromatography (e.g., HPLC, GC)

Derivatization is a chemical modification technique used in chromatography to convert an analyte into a product with improved properties for separation and detection sdiarticle4.comresearchgate.net. This is particularly useful for compounds that lack a suitable chromophore for UV-Vis detection, are not sufficiently volatile for Gas Chromatography (GC), or have poor chromatographic retention gcms.cznih.gov.

While specific applications of this compound as a derivatizing reagent are not widely reported, its chemical structure makes it a promising candidate for this purpose, analogous to other brominated reagents like p-bromophenacyl bromide (BPB) and pentafluorobenzyl bromide (PFBBr) gcms.czlibretexts.org. The key reactive feature is the bromomethyl group, which readily undergoes nucleophilic substitution with a variety of functional groups.

Mechanism and Application:

This compound can be used as a pre-column derivatizing agent for analytes containing nucleophilic functional groups. The reaction involves the analyte's nucleophile attacking the methylene (B1212753) carbon and displacing the bromide ion, forming a stable covalent bond.

This derivatization can enhance detection in several ways:

HPLC-UV/Vis Detection: The introduction of the imidazole ring acts as a chromophore, allowing for the sensitive detection of otherwise non-absorbing analytes (e.g., fatty acids, certain amino acids) using a UV-Vis detector sdiarticle4.comlibretexts.org.

HPLC-Fluorescence Detection: While the imidazole ring itself is not strongly fluorescent, the derivatized product could potentially be further modified or analyzed using specific detectors sensitive to nitrogen-containing compounds.

GC Analysis: For non-volatile analytes like carboxylic acids or phenols, derivatization converts the polar functional group into a less polar, more volatile ester or ether, respectively researchgate.net. This modification improves their thermal stability and chromatographic behavior in GC systems nih.gov. The nitrogen atoms in the imidazole ring can also provide specific detection using a Nitrogen-Phosphorus Detector (NPD).

The table below summarizes the potential applications of this compound as a derivatizing agent for various classes of analytes.

| Analyte Class | Functional Group | Derivatized Product | Potential Chromatographic Method | Benefit of Derivatization |

|---|---|---|---|---|

| Carboxylic Acids | -COOH | Imidazolemethyl Ester | HPLC-UV, GC-NPD/MS | Adds a UV chromophore; increases volatility for GC. |

| Phenols | -OH (phenolic) | Imidazolemethyl Ether | HPLC-UV, GC-NPD/MS | Masks polar hydroxyl group; increases volatility for GC. |

| Thiols | -SH | Imidazolemethyl Thioether | HPLC-UV, GC-NPD/MS | Stabilizes reactive thiol; adds a detectable tag. |

| Amines (Primary/Secondary) | -NHR | N-Imidazolemethyl Amine | HPLC-UV, GC-NPD/MS | Masks polar amine group; improves peak shape. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Bromophenacyl bromide (BPB) |

| Pentafluorobenzyl bromide (PFBBr) |

| Bovine serum albumin (BSA) |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of 2-(Bromomethyl)-1H-imidazole at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies on Electronic and Structural Properties

Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic and structural properties of imidazole-based compounds. nih.govnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. nih.gov

These studies reveal the distribution of electron density across the molecule. For instance, the imidazole (B134444) ring is electron-rich, while the bromomethyl group introduces significant electronic perturbations. The electronegative bromine atom withdraws electron density from the adjacent methylene (B1212753) (-CH2-) group, polarizing the C-Br bond. This polarization is a key determinant of the molecule's structural and reactive properties. Calculated parameters such as dipole moment and molecular electrostatic potential (MEP) maps visually represent these electronic features, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov

| Calculated Property | Typical DFT Finding for Substituted Imidazoles | Implication for this compound |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths and angles. | Defines the three-dimensional structure and steric factors. |

| Dipole Moment | Indicates overall molecular polarity. | Highlights the charge separation, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (negative) and electron-poor (positive) regions. | Identifies the nucleophilic nitrogen atoms of the ring and the electrophilic carbon of the C-Br bond. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.

For this compound, FMO analysis typically shows:

HOMO : The HOMO is generally localized on the electron-rich π-system of the imidazole ring. The electrons in this orbital are the most available to be donated, making the imidazole ring the primary site of nucleophilicity.

LUMO : The LUMO is often associated with the antibonding σ* orbital of the C-Br bond. This low-energy unoccupied orbital can readily accept electrons, indicating that the methylene carbon is a primary electrophilic site, particularly susceptible to nucleophilic substitution reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Orbital | Typical Location | Chemical Significance |

|---|---|---|

| HOMO | π-system of the imidazole ring | Source of electrons; determines nucleophilicity. |

| LUMO | σ* orbital of the C-Br bond | Site for electron acceptance; determines electrophilicity. |

| HOMO-LUMO Gap | Energy difference (ΔE) | Indicator of chemical reactivity and kinetic stability. |

Prediction of Reactivity and Selectivity

Building on FMO analysis and MEP maps, computational methods can predict the reactivity and selectivity of this compound. The presence of a bromine atom makes the methylene carbon an excellent electrophilic center. Bromide is a good leaving group, facilitating nucleophilic substitution (SN2) reactions.

Theoretical calculations can model the reaction pathways of this compound with various nucleophiles. By calculating the activation energies for different potential reaction sites, the selectivity can be predicted. For example, a nucleophile is predicted to preferentially attack the methylene carbon rather than the carbons of the imidazole ring. Such studies have been performed on similar systems, confirming that nucleophilic substitution at the bromomethyl group is a highly favorable process. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the bromomethyl substituent allows for different spatial orientations, or conformations, relative to the imidazole ring. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around the single bond connecting the methylene group to the imidazole ring (the C2-Cα bond). nih.gov

By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. nih.gov This landscape reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them. For this compound, the primary conformations would be defined by the dihedral angle involving the ring and the C-Br bond. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the substituent and the ring. Such analyses are crucial for understanding which shapes the molecule is most likely to adopt, which in turn affects its interactions with other molecules. acs.org

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time.

Investigation of Molecular Interactions and Dynamics

Molecular dynamics simulations model the motion of atoms and molecules by solving Newton's equations of motion. dntb.gov.ua For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic solution-phase conditions. uobaghdad.edu.iq

These simulations provide detailed information about:

Solvation: How solvent molecules arrange themselves around the solute. Water molecules would be expected to form hydrogen bonds with the N-H group and the lone pair of the other nitrogen atom in the imidazole ring.

Intermolecular Interactions: In concentrated solutions, MD can reveal how molecules of this compound interact with each other, such as through π-π stacking of the imidazole rings or dipole-dipole interactions.

Conformational Dynamics: MD allows for the observation of transitions between different conformations in real-time, providing a dynamic view of the energy landscape explored in conformational analysis. nih.gov

By analyzing the trajectories of the atoms over time, properties like radial distribution functions can be calculated to quantify the structure of the solvation shell, and hydrogen bond lifetimes can be determined to understand the dynamics of these crucial interactions. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and the nature of the ligand-receptor interactions.

Prediction of Binding Affinities with Biological Targets

While specific binding affinity data for this compound against a wide range of biological targets is not extensively documented in publicly available literature, studies on related imidazole derivatives provide a strong indication of their potential to interact with various protein targets. Molecular docking simulations on imidazole-containing compounds have revealed favorable binding energies, suggesting their potential as inhibitors for various enzymes and receptors. For instance, in silico studies on imidazole derivatives have shown good binding energies toward targets like GlcN-6-P synthase, with values ranging from -6.91 to -8.01 kJ/mol.

To illustrate the potential binding affinities, a hypothetical molecular docking study of this compound and its analogues against a panel of selected biological targets is presented in the table below. It is important to note that these values are illustrative and would need to be validated by specific computational and experimental studies.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| This compound | Cyclin-Dependent Kinase 2 (CDK2) | -6.5 | 15.2 |

| 2-(Chloromethyl)-1H-imidazole | Heme Oxygenase-1 (HO-1) | -6.2 | 25.8 |

| 2-(Fluoromethyl)-1H-imidazole | Adenosine (B11128) A2A Receptor | -5.9 | 45.1 |

| 2-(Iodomethyl)-1H-imidazole | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | -6.8 | 9.7 |

This table presents hypothetical data for illustrative purposes and is not based on published experimental or computational results for these specific compounds.

The predicted binding affinities suggest that the nature of the halogen substituent on the methyl group at the 2-position of the imidazole ring can influence the interaction with the target protein. Generally, a more negative binding affinity value indicates a stronger predicted interaction.

Analysis of Ligand-Receptor Interactions

The analysis of ligand-receptor interactions provides a detailed view of the non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For imidazole derivatives, the imidazole ring itself is a key pharmacophore that can participate in various interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket.

In the case of this compound, the bromomethyl group introduces an additional point of interaction. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design.

A detailed analysis of the ligand-receptor interactions for a hypothetical complex between this compound and the active site of Cyclin-Dependent Kinase 2 (CDK2) might reveal the following interactions:

| Interacting Residue (CDK2) | Interaction Type | Distance (Å) |

| LEU83 | Hydrogen Bond (with imidazole N-H) | 2.9 |

| GLU81 | Hydrogen Bond (with imidazole N) | 3.1 |

| PHE80 | π-π Stacking (with imidazole ring) | 3.5 |

| LYS33 | Halogen Bond (with Bromine) | 3.2 |

| ILE10 | Hydrophobic Interaction | 3.8 |

This table presents a hypothetical analysis of ligand-receptor interactions for illustrative purposes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to understand the relationship between the chemical structure of a compound and its biological activity. These models are invaluable for optimizing the potency and other properties of lead compounds.

Computational Approaches to Optimize Biological Activity